L-Buthionine

Description

Properties

IUPAC Name |

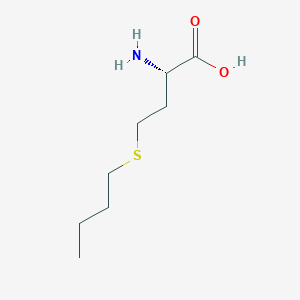

(2S)-2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Nexus of L-Buthionine Sulfoximine and Ferroptosis: A Technical Guide to Induction and Analysis

This guide provides an in-depth exploration of L-Buthionine sulfoximine (BSO) as a potent and specific inducer of ferroptosis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying mechanisms, provides field-proven experimental protocols, and offers insights into the causality behind experimental choices, ensuring a robust and reproducible approach to studying this unique form of regulated cell death.

Introduction: Deconstructing Ferroptosis and the Guardian Role of Glutathione

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] Unlike apoptosis, it is a caspase-independent process.[1][2] Central to the cell's defense against ferroptosis is the glutathione (GSH) antioxidant system.[3][4][5] The tripeptide glutathione is a critical cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), the master regulator of ferroptosis.[6][7] GPX4 plays an indispensable role by reducing toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation, a hallmark of ferroptosis.[1][6]

The synthesis of glutathione is a two-step enzymatic process, with the first and rate-limiting step catalyzed by glutamate-cysteine ligase (GCL).[1] The availability of intracellular cysteine, often imported into the cell as cystine via the system Xc- antiporter, is a critical determinant of GSH synthesis.[6] Consequently, targeting any component of the system Xc-/GSH/GPX4 axis presents a viable strategy for inducing ferroptosis.

This compound Sulfoximine (BSO): A Precision Tool for Inducing Ferroptosis

This compound sulfoximine (BSO) is a highly specific and irreversible inhibitor of glutamate-cysteine ligase (GCL).[8][9][10][11] By inhibiting GCL, BSO effectively shuts down the de novo synthesis of glutathione, leading to a time-dependent depletion of intracellular GSH pools.[12][13][14][15] This depletion of GSH has profound consequences for cellular redox homeostasis and, critically, for the functionality of GPX4.

The causal chain of events initiated by BSO leading to ferroptosis is as follows:

-

GCL Inhibition : BSO specifically binds to and inactivates GCL.[8][16]

-

GSH Depletion : The inhibition of GCL halts the synthesis of GSH, leading to a progressive decline in its cellular concentration.[12][17]

-

GPX4 Inactivation : GPX4 requires GSH as a cofactor to carry out its peroxidase activity. The depletion of GSH renders GPX4 inactive.[18]

-

Lipid Peroxidation : In the absence of functional GPX4, lipid hydroperoxides, generated through enzymatic or non-enzymatic processes, accumulate on cellular membranes.[1]

-

Ferroptotic Cell Death : The unchecked accumulation of lipid peroxides, in the presence of redox-active iron, leads to membrane damage and eventual cell death through ferroptosis.

This targeted mechanism of action makes BSO an invaluable tool for studying ferroptosis in a controlled manner, allowing researchers to dissect the downstream events of GSH depletion.

Visualizing the Mechanism of BSO-Induced Ferroptosis

The following diagram illustrates the central role of BSO in disrupting the glutathione antioxidant pathway to trigger ferroptosis.

Caption: Mechanism of this compound Sulfoximine (BSO)-induced ferroptosis.

Experimental Induction of Ferroptosis with BSO: Protocols and Considerations

Inducing ferroptosis with BSO requires careful consideration of cell type, BSO concentration, and duration of treatment. The sensitivity to BSO-induced ferroptosis can vary significantly between different cell lines.[19][20]

General Experimental Workflow

The following diagram outlines a typical workflow for investigating BSO-induced ferroptosis in cell culture.

Caption: General experimental workflow for BSO-induced ferroptosis studies.

Recommended BSO Concentrations and Treatment Times

The optimal concentration of BSO and the required treatment time to induce ferroptosis are cell-line dependent. It is crucial to perform a dose-response and time-course experiment for each new cell line. The following table provides a summary of concentrations used in various studies.

| Cell Line | BSO Concentration | Treatment Duration | Outcome | Reference(s) |

| A172 and T98G glioblastoma cells | 100 µM | Not specified | Induces ferroptosis. | [9] |

| Human HCC cell lines (Huh7, HepG2) | 10 µM - 1.5 mM | 48 - 72 hours | Synergistic cell death with Auranofin or Erastin. | [21][22] |

| Human fibroblasts | 1 mM | 48 hours | Promotes ferroptosis induced by ferric ammonium citrate (FAC). | |

| Retinal pigment epithelial (RPE) cells | 1000 µM (1 mM) | Not specified | Induces GSH depletion, lipid peroxidation, and ferroptosis. | [15] |

| Neuroblastoma cells (SK-N-BE-2C, LAN 5) | 1 mM | 24 hours | Triggers apoptosis-like features through ROS overproduction. | [23] |

| H9c2 cardiomyocytes | 100 mM (high conc.) | 24 hours | Induces apoptosis via PKC-δ activation following GSH depletion. | [24] |

Note: The term "apoptosis" is used in some older literature to describe BSO-induced cell death; however, based on current understanding, these observations are more consistent with ferroptosis, especially given the context of GSH depletion and ROS production.

Step-by-Step Methodologies

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for biochemical assays) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Preparation of BSO Stock Solution: Prepare a concentrated stock solution of this compound sulfoximine (e.g., 100 mM in sterile PBS or cell culture medium). Ensure the pH is adjusted to ~7.4. Filter-sterilize the stock solution.

-

Treatment: Dilute the BSO stock solution to the desired final concentrations in fresh cell culture medium. For control wells, add an equivalent volume of the vehicle (e.g., PBS). To confirm the induction of ferroptosis, include a positive control (e.g., Erastin or RSL3) and a rescue condition using a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Assessment: Proceed with downstream assays to measure cell viability, GSH levels, and lipid peroxidation.

-

Cell Lysis: After BSO treatment, wash the cells with cold PBS and lyse them using a suitable buffer (e.g., a buffer from a commercial GSH assay kit or a buffer containing metaphosphoric acid to precipitate proteins).

-

GSH Detection: Measure the total and/or reduced GSH levels using a colorimetric or fluorometric assay.[24][25] Many commercially available kits utilize the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be measured spectrophotometrically at ~412 nm.

-

Data Normalization: Normalize the GSH levels to the protein concentration of the cell lysate (determined by a BCA or Bradford assay).

-

Method A: C11-BODIPY 581/591 Staining

-

Staining: After BSO treatment, incubate the cells with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 (e.g., at 1-5 µM) for 30-60 minutes at 37°C.

-

Analysis: Analyze the cells by flow cytometry.[15] The unoxidized probe fluoresces red, while oxidation shifts the fluorescence to green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

-

Method B: Malondialdehyde (MDA) Assay

-

Lysate Preparation: Harvest cells and prepare a cell lysate.

-

MDA Reaction: MDA, a byproduct of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored product.

-

Detection: Measure the absorbance or fluorescence of the MDA-TBA adduct.[26][27] The results are typically expressed as MDA concentration per milligram of protein.

-

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of experimental findings, it is imperative to incorporate self-validating controls. When claiming that BSO induces cell death via ferroptosis, the following criteria should be met:

-

Rescue by Ferroptosis Inhibitors: The cytotoxic effects of BSO should be significantly attenuated by co-treatment with specific ferroptosis inhibitors like Ferrostatin-1, Liproxstatin-1, or iron chelators (e.g., deferoxamine).[1][28]

-

Lack of Rescue by Other Cell Death Inhibitors: Inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis) or necrostatin-1 (for necroptosis), should not rescue BSO-induced cell death.[1]

-

Biochemical Hallmarks: The induction of cell death by BSO should correlate with the depletion of intracellular GSH and a concomitant increase in lipid peroxidation.

Conclusion and Future Directions

This compound sulfoximine is a cornerstone tool for the pharmacological induction of ferroptosis. Its specific mechanism of action—the inhibition of GCL and subsequent depletion of glutathione—provides a clean and reliable method to study the downstream consequences of GPX4 inactivation. This guide has provided a comprehensive overview of the mechanistic underpinnings and practical considerations for using BSO in ferroptosis research. For drug development professionals, understanding how to modulate this pathway is of paramount importance, as inducing ferroptosis has emerged as a promising therapeutic strategy in cancer and other diseases.[2][14][21] Future investigations will likely focus on the synergistic effects of BSO with other anti-cancer agents and the exploration of BSO in in vivo models to further validate its therapeutic potential.[11][29]

References

- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management [frontiersin.org]

- 3. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of glutathione synthesis distinctly alters mitochondrial and cytosolic redox poise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Inhibition of glutathione metabolism can limit the development of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cysteine preservation confers resistance to glutathione-depleted cells against ferroptosis via CDGSH iron sulphur domain-containing proteins (CISDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Redox Modulation and Induction of Ferroptosis as a New Therapeutic Strategy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Glutathione Depletion by this compound-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Effect of inhibition of glutathione synthesis on insulin action: in vivo and in vitro studies using buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding the Cellular Effects of Glutathione Depletion by L-Buthionine Sulfoximine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), a tripeptide thiol, is the most abundant non-protein antioxidant in mammalian cells, playing a pivotal role in maintaining cellular redox homeostasis, detoxification of xenobiotics, and regulating key signaling pathways.[1][2][3] L-Buthionine-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis.[4][5][6][7][8][9] By irreversibly inhibiting this enzyme, BSO effectively depletes intracellular GSH levels, providing a powerful tool to investigate the multifaceted roles of GSH in cellular function and to enhance the efficacy of certain anticancer therapies.[9][10][11][12] This guide provides a comprehensive overview of the mechanism of BSO-induced GSH depletion, the resultant cellular consequences including oxidative stress and apoptosis, and detailed protocols for studying these effects.

The Central Role of Glutathione in Cellular Physiology

Glutathione exists in both reduced (GSH) and oxidized (GSSG) forms, with the GSH/GSSG ratio being a critical indicator of the cellular redox environment.[1][13] Under normal physiological conditions, GSH is maintained at high concentrations (millimolar range), where it functions in:

-

Antioxidant Defense: GSH directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS) and serves as a cofactor for antioxidant enzymes like glutathione peroxidases (GPxs) and glutathione S-transferases (GSTs).[13]

-

Detoxification: GSH conjugates with electrophilic compounds, including environmental toxins and chemotherapeutic agents, facilitating their excretion.[11]

-

Redox Signaling: The reversible oxidation of protein thiols (S-glutathionylation) is a key post-translational modification that regulates protein function in response to changes in the redox state.[13]

-

Regulation of Cell Processes: GSH is involved in a myriad of cellular processes including DNA synthesis and repair, cell proliferation, and apoptosis.[1][14]

Given its central role, dysregulation of GSH homeostasis is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular disease.[2]

This compound Sulfoximine: Mechanism of Action

This compound-sulfoximine is a structural analog of γ-glutamylcysteine. It acts as a transition-state inhibitor of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[5][7] The inhibition is highly specific and irreversible.[7][9] BSO is phosphorylated by ATP within the active site of γ-GCS, forming a stable complex that inactivates the enzyme.[7] This blocks the first and rate-limiting step of de novo GSH synthesis.[6][15]

Caption: Mechanism of BSO-induced inhibition of glutathione synthesis.

Cellular Consequences of BSO-Mediated Glutathione Depletion

The depletion of the intracellular GSH pool by BSO triggers a cascade of cellular events, primarily stemming from a compromised antioxidant defense system.

Increased Oxidative Stress

With diminished GSH levels, cells become more susceptible to damage from endogenously produced ROS. This leads to an accumulation of ROS, resulting in oxidative stress.[4][16][17] The consequences of this redox imbalance include:

-

Lipid Peroxidation: Increased damage to cellular membranes.[18]

-

Protein Oxidation: Formation of protein carbonyls and other modifications that can lead to loss of function.

-

DNA Damage: Oxidative lesions in DNA that can be mutagenic if not repaired.[1]

Induction of Apoptosis

Prolonged and severe GSH depletion can trigger programmed cell death, or apoptosis.[4][19] The apoptotic signaling cascade initiated by BSO-induced oxidative stress often involves:

-

Mitochondrial Dysfunction: Depletion of the mitochondrial GSH pool is a critical event that can lead to mitochondrial membrane permeabilization.[3][16]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key step in the intrinsic apoptotic pathway.[16]

-

Caspase Activation: Cytochrome c release leads to the formation of the apoptosome and the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4][16]

-

PKC-δ Activation: In some cell types, such as cardiomyocytes, BSO-induced GSH depletion leads to the activation of protein kinase C-delta (PKC-δ), which in turn promotes ROS generation and apoptosis.[4]

Caption: Signaling pathway of BSO-induced apoptosis.

Alterations in Redox Signaling

GSH depletion significantly alters the cellular redox potential, impacting various signaling pathways.[1] For instance, the activation of redox-sensitive transcription factors like NF-κB can be modulated by the cellular GSH status.[16] Furthermore, GSH depletion can influence the cellular response to other stimuli, such as growth factors and inflammatory cytokines.[20]

Sensitization to Therapeutic Agents

A key application of BSO in cancer research and drug development is its ability to sensitize tumor cells to chemotherapy and radiation.[10][11][21] Many cancer cells have elevated GSH levels, which contributes to drug resistance by facilitating the detoxification of chemotherapeutic agents.[11][12] By depleting GSH, BSO can:

-

Enhance the efficacy of alkylating agents: Drugs like cisplatin and melphalan are more effective when GSH levels are reduced.[10][11]

-

Increase sensitivity to radiation therapy: GSH depletion can potentiate the cytotoxic effects of ionizing radiation.[10][11]

-

Overcome multidrug resistance: BSO has been shown to synergize with drugs like doxorubicin in resistant tumor cell lines.[22][23]

Experimental Protocols

Here we provide detailed methodologies for key experiments to study the cellular effects of BSO-induced GSH depletion.

Cell Culture and BSO Treatment

Objective: To deplete intracellular GSH levels in cultured cells using BSO.

Materials:

-

Appropriate cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.[10]

-

This compound-sulfoximine (BSO) stock solution (e.g., 100 mM in sterile water or PBS).

-

Cell culture incubator (37°C, 5% CO2).

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare working concentrations of BSO by diluting the stock solution in fresh culture medium. Typical working concentrations range from 20 µM to 2 mM.[10][11]

-

Remove the old medium from the cells and replace it with the BSO-containing medium. Include a vehicle control (medium without BSO).

-

Incubate the cells for the desired duration. The time required for significant GSH depletion can range from 2 hours to several days, depending on the cell type and BSO concentration.[10][11]

Measurement of Intracellular Glutathione

Objective: To quantify the level of intracellular GSH following BSO treatment.

Method 1: Ellman's Reagent (DTNB) Assay

This colorimetric assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with sulfhydryl groups, including GSH, to produce a yellow-colored product (TNB), which can be measured spectrophotometrically.

Protocol:

-

After BSO treatment, harvest the cells and centrifuge at 450 x g for 5 minutes at 4°C.[24]

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer (e.g., 50 mM K2HPO4, 1 mM EDTA, pH 6.5, and 0.1% v/v Triton X-100) on ice for 15 minutes.[24]

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove cellular debris.[24]

-

In a 96-well plate, add 50 µL of the cell lysate.[24]

-

Prepare a standard curve using known concentrations of GSH.

-

Add 40 µL of reaction buffer (0.1 M Na2HPO4·7H2O and 1 mM EDTA, pH 8) and 10 µL of 4 mg/mL DTNB to each well.[24]

-

Incubate for 15 minutes at 37°C.[24]

-

Measure the absorbance at 405 nm using a microplate reader.[24]

-

Calculate the GSH concentration in the samples based on the standard curve and normalize to the total protein concentration of the lysate.

Method 2: Fluorescence Microscopy with Thiol-Reactive Probes

Probes like ThiolTracker™ Violet or CellTracker™ Blue CMAC can be used to visualize and quantify intracellular GSH in live cells.[25][26]

Protocol (using ThiolTracker™ Violet):

-

Culture cells on glass-bottom dishes suitable for microscopy.

-

Treat cells with BSO as described in section 4.1.

-

Prepare a working solution of ThiolTracker™ Violet (e.g., 20 µM in thiol-free buffer).[25]

-

Wash the cells once with warm PBS.

-

Incubate the cells with the ThiolTracker™ Violet working solution for 30 minutes at 37°C in the dark.[2]

-

Wash the cells twice with warm live-cell imaging medium.[2]

-

Immediately image the cells using a confocal microscope with a 405 nm laser for excitation and collect the emission signal between 500 nm and 550 nm.[2]

-

Quantify the fluorescence intensity using appropriate image analysis software.

Assessment of Reactive Oxygen Species (ROS)

Objective: To measure the increase in intracellular ROS levels following GSH depletion.

Protocol (using a fluorescent ROS indicator like DCFDA):

-

Treat cells with BSO as described in section 4.1.

-

In the last 30-60 minutes of BSO treatment, load the cells with a ROS-sensitive fluorescent probe (e.g., 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA).

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

Analysis of Apoptosis

Objective: To detect and quantify apoptosis induced by BSO treatment.

Method 1: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with BSO for the desired duration.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Method 2: Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase, caspase-3.

Protocol:

-

Treat and lyse cells as described previously.

-

Add a specific caspase-3 substrate conjugated to a fluorophore or chromophore to the cell lysate.

-

Incubate to allow the active caspase-3 to cleave the substrate.

-

Measure the resulting fluorescence or absorbance. An increase in signal corresponds to increased caspase-3 activity.

Data Presentation

Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of BSO Treatment on Intracellular GSH Levels and Cell Viability

| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | % Cell Viability |

| SNU-1 | 1 mM | 48 hours | 75.7% | Varies |

| SNU-1 | 2 mM | 48 hours | 76.2% | Varies |

| OVCAR-3 | 1 mM | 48 hours | 74.1% | Varies |

| OVCAR-3 | 2 mM | 48 hours | 63.0% | Varies |

Data adapted from studies on human stomach and ovarian cancer cell lines.[10][11]

Table 2: BSO-Induced Apoptosis and ROS Production in H9c2 Cardiomyocytes

| Treatment | % Apoptotic Cells | Relative ROS Levels |

| Control | Baseline | 1.0 |

| BSO | Increased | Significantly Increased |

Qualitative summary based on findings in heart-derived H9c2 cells.[4]

Conclusion

This compound sulfoximine is an invaluable tool for researchers studying the myriad roles of glutathione in cellular physiology and pathology. By specifically and potently inhibiting GSH synthesis, BSO allows for the controlled depletion of this critical antioxidant, thereby unveiling its importance in maintaining redox homeostasis, protecting against oxidative stress, and regulating cell death pathways. Furthermore, the ability of BSO to sensitize cancer cells to various therapies underscores its potential in drug development and clinical applications. The experimental protocols outlined in this guide provide a robust framework for investigating the cellular consequences of GSH depletion and for exploring novel therapeutic strategies that target the glutathione system.

References

- 1. Glutathione: new roles in redox signaling for an old antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione Depletion by this compound-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of BSO (this compound-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Buthionine sulfoximine inhibition of glutathione biosynthesis enhances hepatic lipid peroxidation in rats during acute ethanol intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glutathione depletion in fibroblasts is the basis for apoptosis-induction by endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of buthionine sulfoximine on the sensitivity to doxorubicin of parent and MDR tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Buthionine Sulfoximine: A Potent Inhibitor of Gamma-Glutamylcysteine Synthetase

Abstract

L-Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). This enzyme catalyzes the rate-limiting step in the biosynthesis of glutathione (GSH), a critical intracellular antioxidant. By irreversibly inhibiting GCS, BSO provides a powerful tool for researchers to modulate cellular redox states, investigate the roles of GSH in various physiological and pathological processes, and enhance the efficacy of certain therapeutic agents. This guide offers an in-depth exploration of the mechanism of BSO, its practical applications in research, detailed experimental protocols, and its role in drug development, particularly in oncology.

Introduction: The Central Role of Glutathione and Its Regulation

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against oxidative damage.[1][2] The de novo synthesis of GSH is a two-step enzymatic process. The first and rate-limiting step is the ATP-dependent ligation of glutamate and cysteine to form γ-glutamylcysteine, a reaction catalyzed by γ-glutamylcysteine synthetase (GCS).[3][4] The second step involves the addition of glycine to γ-glutamylcysteine, catalyzed by GSH synthetase.

Given its critical role, the inhibition of GSH synthesis has become a key strategy in both basic research and clinical applications. This compound sulfoximine (BSO) has emerged as the most widely used and specific inhibitor of GCS.[1][5] Understanding its mechanism and proper application is crucial for researchers in fields ranging from cancer biology to neurodegeneration.

Mechanism of Action: Irreversible Inhibition of GCS

This compound sulfoximine is a synthetic amino acid that acts as a transition-state analog inhibitor of GCS.[6] Its structure, particularly the this compound moiety, allows it to bind to the glutamate-binding site of the enzyme. The sulfoximine group then mimics the tetrahedral transition state of the reaction, leading to the phosphorylation of the inhibitor by ATP, which results in a tightly bound, essentially irreversible complex.[6][7] This irreversible inhibition effectively shuts down the primary pathway for GSH synthesis.

The specificity of BSO for GCS is a key advantage. Studies have shown that BSO does not significantly affect the activity of other enzymes involved in xenobiotic metabolism, such as cytochrome P-450 or glutathione S-transferases, making it a clean tool for studying the direct effects of GSH depletion.[8]

Figure 1: Mechanism of GCS inhibition by BSO.

Cellular Consequences of GCS Inhibition

The primary and most direct consequence of BSO treatment is the depletion of intracellular GSH pools. The extent and kinetics of GSH depletion depend on the cell type, BSO concentration, and duration of exposure.[9]

-

Increased Oxidative Stress: With diminished GSH levels, cells become more susceptible to oxidative damage from reactive oxygen species (ROS) generated during normal metabolic processes or in response to external stimuli.[1][10]

-

Induction of Apoptosis: Prolonged and severe GSH depletion can trigger programmed cell death (apoptosis) through various mechanisms, including mitochondrial dysfunction and caspase activation.[1][10]

-

Altered Cellular Signaling: The cellular redox state, largely governed by the GSH/GSSG (oxidized glutathione) ratio, influences numerous signaling pathways. BSO-induced shifts in this ratio can impact processes like NF-κB activation.[7][11]

| Cell Line | BSO Concentration | Duration | GSH Depletion (%) | Reference |

| H9c2 Cardiomyocytes | 10 mM | 12 h | ~57% | [1] |

| SNU-1 (Stomach Cancer) | 1 mM | 48 h | 75.7% | [9] |

| OVCAR-3 (Ovarian Cancer) | 1 mM | 48 h | 74.1% | [9] |

| Human B Lymphoma | Not specified | Early decline | Significant | [10] |

Table 1: Examples of BSO-induced GSH depletion in various cell lines.

Applications in Research and Drug Development

BSO is an invaluable tool for elucidating the roles of GSH in cellular physiology and pathology. Its primary application lies in sensitizing cancer cells to chemotherapy and radiation.

Overcoming Drug Resistance in Cancer

Elevated GSH levels are a common mechanism of resistance to various chemotherapeutic agents, including alkylating agents (e.g., melphalan) and platinum-based drugs (e.g., cisplatin).[12][13][14] GSH can directly detoxify these drugs through conjugation, a reaction often catalyzed by glutathione S-transferases. By depleting intracellular GSH with BSO, researchers can re-sensitize resistant cancer cells to these therapies.[9][12][15] Numerous preclinical studies have demonstrated the synergistic cytotoxic effects of combining BSO with conventional chemotherapy.[13][14][16]

Clinical Investigations

The promising preclinical data led to several Phase I and II clinical trials investigating BSO in combination with chemotherapy, particularly melphalan, in patients with refractory cancers.[17][18][19] These trials established that BSO can be safely administered to patients and effectively deplete GSH in both peripheral blood mononuclear cells and tumor tissues.[3][17][18] While BSO alone has minimal toxicity, it significantly enhances the myelosuppressive effects of melphalan.[17][18]

Experimental Protocols

The successful use of BSO in research requires careful planning and execution of experiments. The following are generalized protocols that should be optimized for specific cell lines and experimental goals.

In Vitro Protocol for GSH Depletion in Cultured Cells

Objective: To deplete intracellular GSH in a monolayer cell culture using BSO.

Materials:

-

This compound-(S,R)-sulfoximine (Sigma-Aldrich, or equivalent)

-

Sterile, deionized water or PBS for stock solution preparation

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest

-

Reagents for GSH quantification (e.g., GSH colorimetric detection kit, monochlorobimane)

-

Reagents for cell viability/cytotoxicity assays (e.g., MTT, LDH assay kit)

Procedure:

-

BSO Stock Solution Preparation: Prepare a sterile stock solution of BSO (e.g., 100 mM) in sterile water or PBS. The pH should be adjusted to ~7.4 if necessary. Filter-sterilize the stock solution and store it at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for GSH measurement) at a density that will ensure they are in the exponential growth phase during the experiment. Allow cells to adhere overnight.

-

BSO Treatment: The next day, remove the culture medium and replace it with fresh medium containing the desired final concentration of BSO. A typical starting concentration range is 0.1-1 mM, but this should be optimized for each cell line. Include an untreated control group (vehicle only).

-

Incubation: Incubate the cells for a predetermined period. The time required for significant GSH depletion can range from a few hours to 48 hours or more, depending on the cell line's GSH turnover rate.[1][9]

-

Endpoint Analysis:

-

GSH Quantification: At the end of the incubation period, harvest the cells and measure intracellular GSH levels using a validated method.[1][20]

-

Viability/Cytotoxicity Assessment: If co-treating with a cytotoxic agent, add the second agent at an appropriate time point during or after BSO pre-treatment. Assess cell viability using assays like MTT or measure cytotoxicity via LDH release.[1][21]

-

Causality and Self-Validation: The efficacy of the protocol is validated by observing a dose- and time-dependent decrease in intracellular GSH levels. This should correlate with the expected biological outcome, such as increased sensitivity to a co-administered chemotherapeutic agent.

Figure 2: General workflow for in vitro BSO experiments.

Protocol for Measuring Gamma-Glutamylcysteine Synthetase (GCS) Activity

Objective: To measure the enzymatic activity of GCS in cell or tissue lysates.

Principle: The activity of GCS is determined by measuring the rate of formation of its product, γ-glutamylcysteine (γ-GC). Several methods exist, including HPLC-based assays that directly quantify γ-GC.[22][23]

Materials:

-

Cell or tissue lysate

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Substrates: L-glutamate, L-cysteine, ATP

-

HPLC system with a suitable detector (e.g., electrochemical or fluorescence detector after derivatization)[22][23][24]

-

γ-glutamylcysteine standard

Procedure (Generalized):

-

Lysate Preparation: Prepare a cell or tissue homogenate in a suitable buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, substrates (glutamate, cysteine, ATP), and a specific amount of cell lysate protein.

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), during which the reaction is linear.

-

Reaction Termination: Stop the reaction, typically by adding an acid such as trichloroacetic acid.

-

Quantification of γ-GC: Analyze the reaction mixture using HPLC to separate and quantify the amount of γ-GC produced.[23]

-

Calculation: Calculate the specific activity of GCS as nmol of γ-GC produced per minute per mg of protein.

Trustworthiness of the Protocol: The reliability of this assay is ensured by including appropriate controls, such as reaction mixtures lacking one of the substrates or containing a known GCS inhibitor like BSO. The use of a standard curve with pure γ-GC is essential for accurate quantification.

Conclusion and Future Perspectives

This compound sulfoximine remains an indispensable pharmacological tool for investigating the multifaceted roles of glutathione. Its specificity and potency in inhibiting GCS allow for the controlled depletion of cellular GSH, thereby enabling detailed studies of redox biology and its implications in health and disease. In the realm of drug development, BSO continues to be a lead compound for strategies aimed at overcoming chemotherapy resistance.[12][13][16] Future research will likely focus on developing more targeted delivery systems for BSO to enhance its therapeutic index and exploring its potential in sensitizing tumors to newer generations of targeted therapies and immunotherapies.

References

- 1. Glutathione Depletion by this compound-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Systemic this compound -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum [frontiersin.org]

- 3. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound-(S,R)-sulfoximine, an irreversible inhibitor of gamma-glutamylcysteine synthetase, augments LPS-mediated pro-inflammatory cytokine biosynthesis: evidence for the implication of an IkappaB-alpha/NF-kappaB insensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. d,this compound-(S,R)-sulfoximine potentiates in vivo the therapeutic efficacy of doxorubicin against multidrug resistance protein-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Phase I clinical trial of intravenous this compound sulfoximine and melphalan: an attempt at modulation of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. ovid.com [ovid.com]

- 20. Cytochrome c Oxidase Subunit COX4-1 Reprograms Erastin-Induced Cell Death from Ferroptosis to Apoptosis: A Transmitochondrial Study [mdpi.com]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. Assay of the glutathione-synthesizing enzymes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Assay of gamma-glutamylcysteine synthetase and glutathione synthetase in erythrocytes by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Role of L-Buthionine in Cancer Cell Sensitization

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the role of L-Buthionine-Sulfoximine (BSO) in sensitizing cancer cells to therapies. It moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying scientific principles and experimental design considerations.

Part 1: The Scientific Imperative for Glutathione Depletion in Oncology

Cancer cells are characterized by elevated levels of reactive oxygen species (ROS) due to their heightened metabolic rate.[1][2] To counteract this, they upregulate antioxidant systems, with glutathione (GSH) being a primary defense mechanism.[1][3] GSH, a tripeptide of glutamate, cysteine, and glycine, detoxifies ROS and xenobiotics, including many chemotherapeutic agents.[3][4][5] This elevated GSH level is a key factor in the development of resistance to both chemotherapy and radiation.[4][5][6][7]

This compound-Sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH biosynthesis.[3][8][9] By blocking this crucial step, BSO effectively depletes intracellular GSH levels, rendering cancer cells more vulnerable to the cytotoxic effects of various treatments.[4][6][7][9] This strategy of chemosensitization and radiosensitization forms the central rationale for investigating BSO in cancer therapy.[4][5]

Part 2: The Mechanism of this compound (BSO) Action

BSO's primary mechanism is the irreversible inhibition of GCS. This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione.[3] Depletion of GSH disrupts the cellular redox balance, leading to an accumulation of ROS. This increased oxidative stress can trigger a cascade of events culminating in apoptotic cell death.[8][10][11][12]

The key signaling pathway influenced by BSO-mediated GSH depletion involves the induction of oxidative stress, which can activate pro-apoptotic pathways.[8][10][11] For instance, in neuroblastoma cells, BSO-induced ROS production leads to the activation of protein kinase C-delta (PKC-δ), which in turn triggers apoptosis.[10]

Caption: Mechanism of this compound-Sulfoximine (BSO) action.

Part 3: Experimental Design and Protocols

A robust investigation into BSO's sensitizing effects requires a multi-faceted experimental approach. The following sections detail key methodologies and provide a logical workflow.

Cell Culture and BSO Treatment

Standard cell culture techniques are employed, with careful consideration of the cell line's characteristics.[13]

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment. A typical starting point is 2 x 10^4 cells per well in a 96-well plate for viability assays.[14]

-

BSO Preparation: Dissolve BSO in sterile water or culture medium immediately before use.[4]

-

Treatment Conditions: The optimal concentration and duration of BSO treatment are cell-line dependent and must be determined empirically.[13] A common starting range for BSO concentration is 0.02 mM to 2 mM, with incubation times ranging from 24 to 72 hours.[4] It is crucial to note that BSO's effect on GSH depletion can be observed as early as 2 hours post-treatment.[4][5]

Assessment of BSO-Mediated Effects

A logical workflow for assessing the impact of BSO involves a series of assays to measure cytotoxicity, glutathione levels, and oxidative stress.

Caption: A typical experimental workflow for investigating BSO.

Step-by-Step Methodologies

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.[4]

-

Treatment: Treat cells with varying concentrations of BSO, the chemotherapeutic agent, or a combination of both.[4] Include untreated control wells. Incubate for the desired duration (e.g., 48-72 hours).[4]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This luminescence-based assay quantifies the levels of both reduced (GSH) and oxidized (GSSG) glutathione.

-

Cell Lysis: Lyse the treated and control cells to release intracellular contents.

-

GSH and GSSG Detection: Follow the manufacturer's protocol to measure the luminescence signal corresponding to GSH and GSSG levels.

-

Data Normalization: Normalize the glutathione levels to the protein concentration of the cell lysate.

-

Analysis: Calculate the total glutathione levels and the GSH/GSSG ratio to assess the cellular redox state.[9]

This assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

-

Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat as described for the viability assay.[14]

-

Probe Loading: Remove the treatment medium and incubate the cells with a DCFH-DA working solution.[14]

-

Fluorescence Measurement: After incubation, wash the cells and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[14]

-

Data Interpretation: An increase in fluorescence intensity indicates a higher level of intracellular ROS.

Part 4: Data Interpretation and Expected Outcomes

The successful application of BSO as a sensitizing agent will be demonstrated by a synergistic effect when combined with other cancer therapies.

| Parameter | Expected Outcome with BSO Treatment |

| Cell Viability (in combination with therapy) | Significant decrease compared to either treatment alone |

| Intracellular GSH Levels | A time- and dose-dependent decrease.[9] For example, 1-2 mM BSO for 48 hours can deplete GSH by 60-75% in some cell lines.[4][5] |

| GSH/GSSG Ratio | A decrease, indicating a shift towards a more oxidized state.[9] |

| Intracellular ROS Levels | A significant increase.[8] |

Troubleshooting Common Issues:

-

No significant sensitization: The chosen cell line may have alternative resistance mechanisms or the BSO concentration/duration may be suboptimal. Consider increasing the BSO dose or treatment time.

-

High variability in results: Ensure consistent cell seeding density and precise reagent handling.

-

BSO toxicity: At high concentrations, BSO itself can exhibit some cytotoxicity.[4][6] It is important to determine a concentration that effectively depletes GSH without causing excessive cell death on its own.

Part 5: Concluding Remarks and Future Directions

The depletion of glutathione using this compound-Sulfoximine represents a promising strategy to overcome resistance to conventional cancer therapies. The methodologies outlined in this guide provide a robust framework for investigating the efficacy of BSO in various cancer models. Future research should focus on elucidating the precise molecular pathways affected by BSO-induced oxidative stress in different cancer types and exploring novel combination therapies to maximize its therapeutic potential. Clinical trials have explored the use of BSO in combination with chemotherapy, and further investigation in this area is warranted.[15][16][17]

References

- 1. mdpi.com [mdpi.com]

- 2. news.umich.edu [news.umich.edu]

- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Glutathione Depletion by this compound-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of BSO (this compound-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative Stress-Inducing Anticancer Therapies: Taking a Closer Look at Their Immunomodulating Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Phase I clinical trial of intravenous this compound sulfoximine and melphalan: an attempt at modulation of glutathione [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to L-Buthionine Sulfoximine: Mechanism and Application in Modulating the Glutathione Synthesis Pathway

Introduction: The Central Role of Glutathione in Cellular Homeostasis

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, stands as the most abundant non-protein thiol in mammalian cells, fundamentally governing cellular redox balance.[1][2] Its synthesis is a meticulously regulated two-step enzymatic process occurring in the cytosol.[1][3] This pathway is not merely a metabolic curiosity; it is a cornerstone of cellular defense, critical for detoxifying xenobiotics, neutralizing reactive oxygen species (ROS), and modulating essential cellular processes such as proliferation and apoptosis.[1][4][5] Understanding how to manipulate this pathway is paramount for research in oncology, neurodegeneration, and toxicology. L-Buthionine sulfoximine (BSO) has emerged as an indispensable chemical tool for this purpose, allowing for the precise and potent inhibition of GSH synthesis. This guide provides an in-depth examination of BSO's mechanism of action, a field-tested protocol for its application, and an analysis of the downstream consequences of the resulting GSH depletion.

Part 1: The Molecular Mechanism of this compound Sulfoximine (BSO)

The synthesis of glutathione is initiated by glutamate-cysteine ligase (GCL), formerly known as gamma-glutamylcysteine synthetase (γ-GCS).[3][4] This enzyme catalyzes the ATP-dependent formation of γ-glutamylcysteine from glutamate and cysteine, which is the rate-limiting step of the entire pathway.[1][4] BSO functions as a highly specific and irreversible inhibitor of GCL.[6]

Mechanistically, BSO acts as a transition-state analog. The GCL enzyme phosphorylates BSO using ATP, forming a tightly bound, phosphorylated intermediate that effectively inactivates the enzyme.[7] This irreversible inhibition prevents the initial conjugation of glutamate and cysteine, thereby halting the entire downstream synthesis of glutathione.[6][8] Because of its specificity and potency, BSO allows researchers to achieve profound and sustained depletion of intracellular GSH pools, making it a superior tool for studying the functional consequences of a compromised glutathione system.[8][9]

Caption: BSO irreversibly inhibits GCL, the rate-limiting enzyme in glutathione synthesis.

Part 2: Experimental Design and Protocols

A robust experimental design is critical to generating reproducible and meaningful data. When using BSO, it is essential to consider both dose-response and time-course dynamics, as the depletion of GSH is not instantaneous and its efficacy can be cell-type dependent.[10]

General Experimental Workflow

The causality behind this workflow is to first establish the optimal BSO concentration and treatment duration for achieving significant GSH depletion in the specific cell model. Once these parameters are defined, subsequent experiments can confidently investigate the downstream functional consequences, such as oxidative stress or sensitization to other agents.

Caption: Workflow for evaluating BSO's effect on GSH levels and cellular function.

Detailed Protocol: BSO-Mediated GSH Depletion and Quantification in Cultured Cells

This protocol is a self-validating system because it includes untreated and vehicle controls at every step, allowing for the precise quantification of BSO's specific effect against the baseline cellular state. The use of a standard curve in the GSH assay ensures the accuracy of the quantitative data.

Objective: To deplete intracellular GSH in a human cancer cell line (e.g., HepG2) and quantify the extent of depletion.

Materials:

-

HepG2 cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound sulfoximine (BSO), powder (Sigma-Aldrich, Cat. No. B2515 or equivalent)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well or 6-well tissue culture plates

-

Reagents for GSH quantification (e.g., Glutathione Assay Kit, Cayman Chemical, Cat. No. 703002, which utilizes the DTNB-recycling method)

-

Metaphosphoric Acid (MPA) or Trichloroacetic Acid (TCA) for deproteinization

Methodology:

Step 1: Preparation of BSO Stock Solution

-

Prepare a sterile 100 mM stock solution of BSO by dissolving the powder in sterile water or PBS.

-

The causality here is that a high-concentration, sterile stock allows for the addition of minimal volumes to the culture medium, preventing significant changes in media osmolarity or pH.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Cell Seeding and Treatment

-

Seed HepG2 cells in a 96-well plate (for viability/GSH assay) or 6-well plate (for higher cell numbers) at a density that will ensure they are in the logarithmic growth phase (e.g., 5 x 10³ cells/well for a 96-well plate) at the time of harvesting.[11]

-

Allow cells to adhere and recover for 24 hours.

-

Prepare working concentrations of BSO in complete medium. For a dose-response experiment, typical concentrations might range from 50 µM to 1 mM.[10][11] Include a "vehicle control" (medium with sterile water/PBS added) and an "untreated control".

-

Aspirate the old medium and add the BSO-containing medium to the respective wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours). Maximum GSH depletion with BSO often requires 48-72 hours of incubation.[10]

Step 3: Cell Harvesting and Lysate Preparation

-

After incubation, place the plate on ice. Wash the cells twice with ice-cold PBS to remove any residual medium.

-

For GSH measurement, lyse the cells and deproteinize the sample. Add 80 µL of 10 mM HCl or a similar acidic solution to the cell pellet.[11] Alternatively, use 5% MPA or TCA, which precipitates proteins while leaving small molecules like GSH in the supernatant.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the cellular GSH, for analysis.

Step 4: Quantification of Total Glutathione

-

Perform the glutathione assay on the supernatant according to the manufacturer's instructions (e.g., DTNB-based recycling assay).

-

The principle of this assay is that DTNB (Ellman's reagent) reacts with the thiol group of GSH to produce a yellow-colored product (TNB), which is measured spectrophotometrically at ~412 nm. Glutathione reductase is included to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of the total GSH pool.

-

Prepare a standard curve using the provided GSH standard to accurately determine the concentration of GSH in the samples.

-

Normalize the GSH concentration to the protein content of a parallel well (determined by a BCA or Bradford assay) to account for differences in cell number. Express results as nmol GSH/mg protein.

Part 3: Downstream Consequences and Data Interpretation

The primary and most immediate consequence of BSO-induced GSH depletion is a significant increase in cellular vulnerability to oxidative stress.[6][12] With the primary antioxidant buffer compromised, cells accumulate ROS, leading to damage of lipids, proteins, and DNA.[13][14]

Key Downstream Effects:

-

Increased ROS Production: Following GSH depletion, an increase in ROS is a common observation, which can trigger apoptotic signaling pathways.[12][13]

-

Apoptosis: The sustained oxidative stress and redox imbalance can lead to the activation of apoptotic caspases and cell death.[13][14] In some cell lines, commitment to apoptosis becomes irreversible after 48-72 hours of BSO treatment.[12]

-

Sensitization to Therapeutics: Depleting GSH can overcome drug resistance in cancer cells, enhancing the efficacy of chemotherapeutic agents like melphalan, cisplatin, and doxorubicin, as well as radiation therapy.[2][8][9]

-

Modulation of Signaling Pathways: The cellular redox state influences transcription factors like Nrf2 and NF-κB, meaning GSH depletion can alter gene expression profiles related to stress response and survival.[15]

Data Presentation: Expected Outcomes

The following table summarizes hypothetical but representative data from an experiment conducted as per the protocol above, demonstrating the expected dose- and time-dependent effects of BSO on total intracellular glutathione levels.

| BSO Concentration (µM) | Total GSH (% of Control) at 24h | Total GSH (% of Control) at 48h | Total GSH (% of Control) at 72h |

| 0 (Control) | 100% | 100% | 100% |

| 50 | 65% | 45% | 30% |

| 100 | 40% | 20% | <10% |

| 250 | 25% | <10% | <5% |

| 500 | <15% | <5% | <5% |

Interpretation: The data clearly shows that BSO effectively reduces intracellular GSH levels. The depletion is progressive, with higher concentrations and longer incubation times leading to more profound effects, often reaching a plateau where GSH is almost completely depleted.[10][16] This validated depletion provides a solid foundation for subsequent experiments investigating the functional role of glutathione in the biological process of interest.

References

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of HepG2 Cells Glutathione Depletion on Neutral Sphingomyelinases mRNA Levels and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutathione Depletion by this compound-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of BSO (this compound-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

Basic properties and synthesis of L-Buthionine sulfoximine

An In-Depth Technical Guide to L-Buthionine Sulfoximine (BSO): Properties, Synthesis, and Applications

Abstract

This compound sulfoximine (L-BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (GSH). This guide provides a comprehensive overview of the fundamental properties, chemical synthesis, and key applications of L-BSO, tailored for researchers, scientists, and professionals in drug development. We delve into its mechanism of action, offering detailed experimental protocols and data-driven insights to facilitate its effective use in a laboratory setting.

Introduction: The Significance of Glutathione Depletion

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a critical role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis. The intracellular synthesis of GSH is a two-step enzymatic process initiated by γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).

The strategic depletion of GSH has become a powerful tool in biomedical research, particularly in oncology. Many cancer cells exhibit elevated GSH levels, which contributes to their resistance to chemotherapy and radiation therapy. By inhibiting GSH synthesis, cancer cells can be rendered more susceptible to the cytotoxic effects of these treatments. This compound sulfoximine (L-BSO) stands out as the most widely used and specific inhibitor of γ-GCS for this purpose.

Physicochemical Properties of this compound Sulfoximine

A thorough understanding of the physicochemical properties of L-BSO is essential for its proper handling, formulation, and application in experimental settings.

| Property | Value |

| IUPAC Name | (2S)-2-amino-4-(S-butylsulfonimidoyl)butanoic acid |

| Molecular Formula | C₈H₁₈N₂O₃S |

| Molecular Weight | 222.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

| Melting Point | 236-238 °C (decomposes) |

| Chirality | L-isomer is biologically active |

Mechanism of Action: Irreversible Inhibition of γ-Glutamylcysteine Synthetase

L-BSO acts as a transition-state analog inhibitor of γ-GCS. The enzyme mistakes L-BSO for glutamate and phosphorylates it in the presence of ATP. This phosphorylated intermediate then binds irreversibly to the active site of the enzyme, leading to its inactivation. This inhibition is highly specific for γ-GCS, with minimal off-target effects.

Figure 1: Mechanism of γ-GCS inhibition by L-BSO.

Chemical Synthesis of this compound Sulfoximine

The synthesis of L-BSO is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. The most common synthetic route starts from L-methionine.

Synthetic Workflow

Figure 2: General synthetic workflow for L-BSO from L-methionine.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: N-Boc Protection of L-Methionine

-

Dissolve L-methionine in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with a cold solution of potassium bisulfate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-methionine.

Step 2: S-Butylation

-

Dissolve N-Boc-L-methionine in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, sodium hydride, carefully at 0 °C.

-

Add n-butyl iodide dropwise and allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the product by column chromatography.

Step 3: Oxidation to Sulfoxide

-

Dissolve the S-butylated product in a solvent like methanol.

-

Add an oxidizing agent, such as hydrogen peroxide, at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Remove the solvent under reduced pressure to yield the sulfoxide.

Step 4: Imination to Sulfoximine

-

Dissolve the sulfoxide in a mixture of chloroform and concentrated sulfuric acid at low temperature.

-

Add sodium azide portion-wise, maintaining the low temperature.

-

Stir the reaction for several hours, then carefully pour it onto crushed ice.

-

Neutralize the mixture with a base, such as ammonium hydroxide, and extract the product.

Step 5: Deprotection

-

Dissolve the N-Boc protected sulfoximine in a solvent like dichloromethane.

-

Add trifluoroacetic acid (TFA) and stir at room temperature for a few hours.

-

Remove the solvent and TFA under reduced pressure.

Step 6: Purification

-

Purify the crude L-BSO by recrystallization from a solvent system such as ethanol/water.

-

Alternatively, use ion-exchange chromatography for higher purity.

-

Confirm the identity and purity of the final product using techniques like NMR, mass spectrometry, and elemental analysis.

Applications in Research and Drug Development

L-BSO's ability to deplete cellular GSH has made it an invaluable tool in various research areas.

-

Sensitization of Cancer Cells: L-BSO is widely used to enhance the efficacy of chemotherapeutic agents and radiation therapy in preclinical cancer models. By depleting GSH, it sensitizes resistant cancer cells to treatments that rely on the generation of reactive oxygen species (ROS).

-

Study of Redox Biology: As a specific inhibitor of GSH synthesis, L-BSO is instrumental in studies investigating the role of GSH in cellular redox signaling and antioxidant defense mechanisms.

-

Antiparasitic Research: Some parasites, such as Trypanosoma brucei, rely on a unique thiol-based redox system involving trypanothione. While L-BSO does not directly inhibit trypanothione synthesis, it has been used in combination with other drugs to disrupt the parasite's redox balance.

Safety and Handling

L-BSO should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is for research use only and should not be used in humans outside of approved clinical trials. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound sulfoximine is a powerful and specific inhibitor of GSH synthesis with significant applications in cancer research and redox biology. A thorough understanding of its properties, mechanism of action, and chemical synthesis is crucial for its effective and safe use in the laboratory. The protocols and information provided in this guide serve as a comprehensive resource for researchers and drug development professionals working with this important compound.

L-Buthionine Sulfoximine: A Technical Guide to a Seminal Research Tool in Glutathione Biochemistry

This guide provides an in-depth exploration of L-buthionine sulfoximine (BSO), a cornerstone tool in biochemical and biomedical research. From its rational design and discovery to its widespread application in elucidating the roles of glutathione, this document offers researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of BSO's action, provide field-proven experimental protocols, and discuss its impact on our understanding of cellular redox homeostasis and therapeutic strategies.

The Central Role of Glutathione: A Primer

To appreciate the significance of this compound sulfoximine, one must first understand its target: glutathione (GSH). GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It is a critical component of cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of the cellular redox environment. The synthesis of GSH is a two-step enzymatic process, with the first step, the formation of γ-glutamylcysteine from glutamate and cysteine, being the rate-limiting reaction. This crucial step is catalyzed by the enzyme γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[1]

The Genesis of a Specific Inhibitor: The Discovery of this compound Sulfoximine

The story of this compound sulfoximine is a testament to the power of rational enzyme inhibitor design. In the late 1970s, Alton Meister and Owen Griffith, pioneers in the field of glutathione metabolism, sought to develop a highly specific inhibitor of γ-GCS to probe the physiological functions of GSH.[2][3][4] Their work built upon the understanding of methionine sulfoximine, a compound known to inhibit glutamine synthetase, which shares a similar catalytic mechanism with γ-GCS.

Through systematic chemical modifications, they synthesized a series of analogs of methionine sulfoximine. Their research culminated in the development of buthionine sulfoximine (BSO), a compound that exhibited potent and specific inhibition of γ-GCS.[2][3] A key finding was that the S-alkyl moiety of the sulfoximine binds to the enzyme's acceptor site for the amino acid, and by extending this alkyl chain, they could enhance the affinity and specificity for γ-GCS over glutamine synthetase.[2][5] This breakthrough provided the scientific community with an invaluable tool to selectively deplete cellular GSH levels and study the consequences.[6]

Mechanism of Action: Irreversible Inhibition of γ-Glutamylcysteine Synthetase

This compound sulfoximine is a mechanism-based inhibitor, also known as a suicide inhibitor, of γ-glutamylcysteine synthetase. Its inhibitory action is highly specific and irreversible under physiological conditions. The process of inhibition involves the enzyme's own catalytic activity. γ-GCS recognizes L-BSO as a substrate analog and, in the presence of ATP, phosphorylates the sulfoximine moiety. This phosphorylation event transforms BSO into a highly reactive intermediate that covalently binds to the active site of the enzyme, leading to its irreversible inactivation. This targeted and potent inhibition effectively shuts down the de novo synthesis of glutathione.[7]

Caption: Mechanism of irreversible inhibition of γ-GCS by this compound Sulfoximine (BSO).

Applications of this compound Sulfoximine in Research

The ability to specifically deplete cellular glutathione has made BSO an indispensable tool across various fields of biomedical research.

Investigating Oxidative Stress and Redox Signaling

By depleting the primary cellular antioxidant, BSO provides a robust model for studying the cellular responses to oxidative stress. Researchers can investigate the roles of GSH in protecting against reactive oxygen species (ROS)-induced damage to DNA, proteins, and lipids. Furthermore, BSO treatment allows for the exploration of redox-sensitive signaling pathways that are modulated by the cellular glutathione status.

Sensitizing Cancer Cells to Therapy